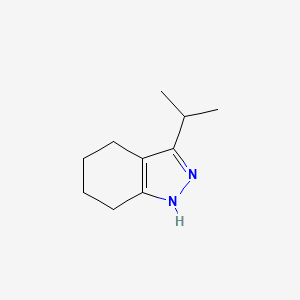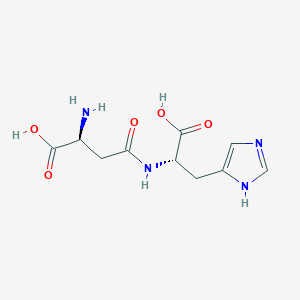![molecular formula C12H9N3 B1637791 1-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1637791.png)
1-(Pyridin-3-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-aminopyridine with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or using a catalyst like iodine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division . Additionally, it can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with a simpler structure, widely used as an anthelmintic and antifungal agent.
Pyrimido[1,2-a]benzimidazole: A structurally related compound with additional fused rings, known for its antiviral and anticancer properties.
Isoxazole derivatives: Compounds with similar heterocyclic structures, used in various pharmaceutical applications.
Uniqueness
1-(Pyridin-3-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential in medicinal chemistry make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-12-11(5-1)14-9-15(12)10-4-3-7-13-8-10/h1-9H |
Clave InChI |
KJBHWIMSQSVPME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate](/img/structure/B1637721.png)
![2-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1637723.png)


![1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-2-(2-phenylethenyl)benzimidazole](/img/structure/B1637740.png)







